Disodium 1-isodecyl 2-sulphonatosuccinate is a surfactant that belongs to the sulfosuccinate family. Its molecular formula is , and it has a molecular weight of approximately 383.39 g/mol. This compound is characterized by its unique structure, which includes two sodium ions and an isodecyl group attached to a sulfonated succinate backbone. Notably, disodium 1-isodecyl 2-sulphonatosuccinate exhibits amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic substances, making it versatile for various applications in chemical, biological, and industrial fields.
Disodium 1-isodecyl 2-sulphonatosuccinate can be sourced from chemical suppliers and is classified as an anionic surfactant. It is primarily used in formulations where surfactant properties are required, such as in detergents, emulsifiers, and dispersants. Its classification as a sulfosuccinate indicates its role in enhancing solubility and stability in various chemical reactions .
The synthesis of disodium 1-isodecyl 2-sulphonatosuccinate typically involves several key steps:
In industrial settings, these processes are often scaled up using continuous flow reactors, which help ensure consistent quality and yield while minimizing by-products . The optimization of reaction conditions, such as temperature and pressure, is crucial for maximizing product purity and yield.
Disodium 1-isodecyl 2-sulphonatosuccinate features a branched isodecyl chain that enhances its solubilizing properties compared to linear chain surfactants. Its structure can be represented as follows:
InChI=1S/C13H24Na2O7S/c1-8(2)6-4-3-5-7-9(10)15(17)14-12(19)20;2*+1/p-2
This structural configuration contributes to its amphiphilic nature, making it effective in various applications .
Disodium 1-isodecyl 2-sulphonatosuccinate primarily engages in substitution reactions due to its sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions:
The products formed depend on the specific reagents and conditions used during these reactions, highlighting the compound's versatility in synthetic chemistry .
Disodium 1-isodecyl 2-sulphonatosuccinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and spreading. This action is attributed to its amphiphilic nature:
This dual interaction facilitates the emulsification and dispersion of oils and other hydrophobic substances, making it useful in applications such as drug delivery systems where it can enhance the solubility of hydrophobic drugs .
These properties make disodium 1-isodecyl 2-sulphonatosuccinate suitable for use in a variety of formulations across different industries .
Disodium 1-isodecyl 2-sulphonatosuccinate finds extensive application across various fields:
This compound's unique characteristics enable it to interact effectively with various biological molecules, enhancing drug bioavailability and therapeutic efficacy through mechanisms such as hydrophobic ion pairing.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0